(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate
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Overview
Description
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate is an organic compound characterized by its unique structure, which includes a dibromo-hydroxyphenyl group and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of oxidative stress and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[(3,5-dichloro-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate
- (E)-4-[(3,5-difluoro-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate
- (E)-4-[(3,5-diiodo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate
Uniqueness
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, which can be crucial in its interactions with biological targets.
Properties
Molecular Formula |
C11H7Br2O5- |
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Molecular Weight |
378.98 g/mol |
IUPAC Name |
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H8Br2O5/c12-7-3-6(11(17)8(13)4-7)5-18-10(16)2-1-9(14)15/h1-4,17H,5H2,(H,14,15)/p-1/b2-1+ |
InChI Key |
SGTOKVHOVUZTIK-OWOJBTEDSA-M |
Isomeric SMILES |
C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)[O-])O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)[O-])O)Br)Br |
Origin of Product |
United States |
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